2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERIDINE
Overview
Description
2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERIDINE is a heterocyclic compound that features a piperidine ring substituted with a thiophene-2-carbonyl group at the nitrogen atom and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERIDINE typically involves the acylation of 2-methylpiperidine with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as bromine or iodine in the presence of a catalyst like iron(III) chloride (FeCl3) are used.
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: 2-Methyl-1-(thiophene-2-hydroxymethyl)piperidine.
Substitution: 2-Methyl-1-(5-bromo-thiophene-2-carbonyl)piperidine.
Scientific Research Applications
2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERIDINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(furan-2-carbonyl)piperidine: Similar structure but with a furan ring instead of a thiophene ring.
2-Methyl-1-(pyridine-2-carbonyl)piperidine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERIDINE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to furan or pyridine analogs. The sulfur atom in the thiophene ring can participate in unique interactions and reactions that are not possible with oxygen or nitrogen atoms in furan or pyridine rings .
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-5-2-3-7-12(9)11(13)10-6-4-8-14-10/h4,6,8-9H,2-3,5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIORHVCVRQUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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